molecular formula C9H18N2S B10873204 1-Cyclopropyl-3-(2-methylbutyl)thiourea

1-Cyclopropyl-3-(2-methylbutyl)thiourea

Cat. No.: B10873204
M. Wt: 186.32 g/mol
InChI Key: PYQYIYHHSVUAHI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(2-methylbutyl)thiourea is an organosulfur compound with the molecular formula C9H18N2S . This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas have garnered significant attention due to their diverse biological and chemical properties .

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(2-methylbutyl)thiourea can be achieved through several methods. One common approach involves the condensation of primary amines with carbon disulfide in an aqueous medium . This method is efficient for producing symmetrical and unsymmetrical substituted thiourea derivatives. Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Industrial production methods often utilize these synthetic routes due to their simplicity and high yield.

Chemical Reactions Analysis

1-Cyclopropyl-3-(2-methylbutyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols. Major products formed from these reactions include disubstituted and trisubstituted thioureas, as well as guanidines .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2-methylbutyl)thiourea involves its interaction with molecular targets and pathways. Thioureas are known to participate in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, leading to the formation of 2-amino-dihydrothiophenes . This reaction involves a sequential [3+2] cycloaddition, deamination, and decarboxylation process. The compound’s ability to provide a C=S double bond and serve as an amino source is crucial in these reactions .

Comparison with Similar Compounds

1-Cyclopropyl-3-(2-methylbutyl)thiourea can be compared with other thiourea derivatives, such as 1-(phenylene-1,4-dione)-3,3′-(substituted phenyl)-dithiourea and 1-cyclopropanecarbonyl-3-(substituted phenyl)-thioureas . These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique cyclopropyl and 2-methylbutyl substituents in this compound contribute to its distinct properties and applications.

Properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

1-cyclopropyl-3-(2-methylbutyl)thiourea

InChI

InChI=1S/C9H18N2S/c1-3-7(2)6-10-9(12)11-8-4-5-8/h7-8H,3-6H2,1-2H3,(H2,10,11,12)

InChI Key

PYQYIYHHSVUAHI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC(=S)NC1CC1

Origin of Product

United States

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